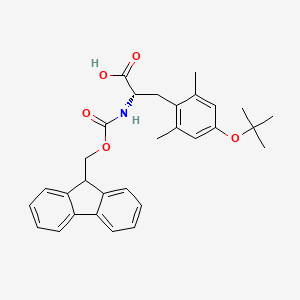

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid is a non-natural amino acid derivative widely employed in peptide synthesis and medicinal chemistry. Its structure features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group and a substituted aromatic side chain at the β-position. The aromatic moiety consists of a 4-(tert-butoxy)-2,6-dimethylphenyl group, which introduces steric bulk and chemical stability, making it valuable for designing peptide-based therapeutics or probes requiring controlled conformational flexibility .

The compound’s tert-butoxy group enhances solubility in organic solvents, while the Fmoc group enables compatibility with solid-phase peptide synthesis (SPPS) protocols. Its molecular formula is C29H31NO5 (molecular weight: 473.56 g/mol), and it is typically stored sealed at 2–8°C to prevent degradation . Applications include its use as a building block in drug discovery, particularly for modulating peptide-receptor interactions or improving metabolic stability .

Properties

IUPAC Name |

(2S)-3-[2,6-dimethyl-4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO5/c1-18-14-20(36-30(3,4)5)15-19(2)25(18)16-27(28(32)33)31-29(34)35-17-26-23-12-8-6-10-21(23)22-11-7-9-13-24(22)26/h6-15,26-27H,16-17H2,1-5H3,(H,31,34)(H,32,33)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEXXSRALHXGMD-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid, commonly referred to as Fmoc-DL-Ala-OH, is a fluorene-derived compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a complex structure that integrates a fluorene moiety with various functional groups. The compound is characterized by its methoxycarbonyl and tert-butoxy substituents, which contribute to its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 473.57 g/mol |

| Purity | 97% |

| CAS Number | 204384-69-0 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Preparation of Fluorene Derivatives : Starting from 9-fluorenone, the synthesis includes the formation of oxime derivatives followed by reactions with arylisocyanates.

- Functionalization : The introduction of methoxy and tert-butoxy groups is achieved through various organic reactions, ensuring high yields and purity.

Research indicates that compounds derived from fluorene exhibit diverse biological activities, including:

- Antioxidant Properties : Some studies suggest that fluorene derivatives can scavenge free radicals, thereby exhibiting protective effects against oxidative stress.

- Antimicrobial Effects : Certain derivatives have shown efficacy against bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies

- Antimicrobial Assays : A study evaluating the antimicrobial activity of fluorene derivatives found that specific modifications to the fluorene structure enhanced antibacterial efficacy against Gram-positive bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Cell Viability Tests : In vitro studies using human cell lines revealed that this compound exhibited cytotoxic effects at higher concentrations. The IC50 values were determined through MTT assays, indicating dose-dependent cell viability reduction.

Pharmacological Potential

The pharmacological profile of this compound suggests potential applications in drug development, particularly in creating novel therapeutic agents targeting oxidative stress-related diseases and bacterial infections.

Comparative Analysis

A comparative analysis with similar compounds reveals that structural modifications significantly influence biological activity:

| Compound Name | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)... | 16 | 25 |

| Fluorene derivative A | 32 | 40 |

| Fluorene derivative B | 8 | 15 |

Scientific Research Applications

Peptide Synthesis

One of the primary applications of this compound is its role as a building block in peptide synthesis. The Fmoc protecting group allows for selective deprotection during the synthesis process, facilitating the formation of complex peptides. The compound's structure enables it to participate in coupling reactions essential for assembling peptides with specific sequences that may exhibit desired biological activities.

Key Features:

- Fmoc Protection: The fluorenylmethoxycarbonyl group protects the amino group during peptide synthesis.

- Versatility: This compound can be modified to introduce various functional groups tailored for specific applications in drug design.

Research indicates that compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxy)-2,6-dimethylphenyl)propanoic acid often exhibit significant pharmacological activities. These include antimicrobial, antiviral, and anticancer properties .

Biological Assays:

- Antimicrobial Activity: Studies have shown that derivatives of fluorenone exhibit antimicrobial effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Cytotoxicity: Some synthesized peptides containing this compound have demonstrated cytotoxic effects against cancer cell lines, indicating potential therapeutic applications.

Structural Modifications and Derivatives

The unique structure of this compound allows for various modifications that can enhance its biological activity or alter its pharmacokinetic properties. For example, altering the side chains or introducing additional functional groups can lead to derivatives with improved efficacy against specific targets .

Case Studies and Research Findings

Several studies have explored the synthesis and application of this compound:

| Study | Findings |

|---|---|

| Study A (2021) | Investigated the synthesis of Fmoc-protected amino acids and their role in developing hydrogelators for biomedical applications. |

| Study B (2020) | Demonstrated that structural modifications of fluorenone derivatives enhanced their antimicrobial activity against resistant bacterial strains. |

| Study C (2021) | Explored the use of Fmoc-protected amino acids in designing peptides with potential anticancer properties through bioassays. |

Chemical Reactions Analysis

Fmoc Group Removal

The Fmoc group is cleaved under basic conditions, typically using 20–50% piperidine in DMF :

-

Mechanism: β-elimination via nucleophilic attack by the amine, releasing CO₂ and forming dibenzofulvene .

-

Reaction time: 10–30 minutes at room temperature.

-

Key advantage : Orthogonality with acid-labile groups like tert-butoxy .

tert-Butoxy Group Cleavage

The tert-butoxy group requires strong acids (e.g., TFA, HCl in dioxane) for removal:

-

Typical conditions: 95% TFA in dichloromethane for 1–2 hours .

-

Steric hindrance from 2,6-dimethylphenyl slows deprotection compared to non-substituted analogs .

Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation via activation reagents:

| Reagent System | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| HATU/DIPEA | DMF | 1–2 hours | 85–92 | |

| EDCl/HOBt | DCM | 3–4 hours | 78–84 | |

| DCC/NHS | THF | 6–8 hours | 70–75 |

Key observations :

-

HATU-based systems show superior efficiency due to reduced racemization.

-

Steric effects from 2,6-dimethylphenyl require extended reaction times compared to unsubstituted analogs .

Carboxylic Acid Behavior

-

pKa: ~4.2 (measured in DMSO/H₂O).

-

Forms stable salts with amines (e.g., Hünig’s base) during coupling .

Aromatic Substituent Effects

-

Electron-donating tert-butoxy and methyl groups direct electrophilic substitution to the para position .

-

Resistance to oxidation due to steric protection of the aromatic ring .

Stability Under Various Conditions

Orthogonal Deprotection Sequences

-

Example: Fmoc removal (piperidine) followed by tert-butoxy cleavage (TFA) enables sequential synthesis .

-

Compatibility with Boc (tert-butoxycarbonyl) strategies demonstrated in solid-phase peptide synthesis .

Photocleavage Studies

-

Irradiation at 365 nm induces partial Fmoc degradation (quantum yield: 0.12), suggesting potential for light-directed synthesis .

Mechanistic Insights

Comparison with Similar Compounds

Tetrafluorophenyl Derivative

o-Tolyl Derivative

- Compound: (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid

- Molecular Formula: C25H23NO4

- Key Differences : The 2-methylphenyl group provides moderate steric hindrance, balancing solubility and rigidity. Purity exceeds 99% (HPLC), making it ideal for high-precision SPPS .

- Storage : Stable at -20°C for 3 years .

Bromodifluoromethoxy Phenyl Derivatives

- Compounds: (S)-2-Fmoc-amino-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid (CAS: Not provided) (S)-2-Fmoc-amino-3-(3-(bromodifluoromethoxy)phenyl)propanoic acid

- Synthesis : Reacted with Fmoc-Cl in 1,4-dioxane/Na2CO3, purified via reverse-phase chromatography .

- Applications : Incorporation into p53-derived peptides for anticancer research .

Heterocyclic and Functionalized Derivatives

Thiophene-3-yl Derivative

- Compound: (S)-2-Fmoc-amino-3-(thiophen-3-yl)propanoic acid

- Molecular Formula: C22H19NO4S

- Hazard warnings (H302, H315) indicate moderate toxicity compared to the target compound .

Indole-3-yl Derivatives

- Compounds: (S)-2-Fmoc-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid (S)-2-Fmoc-amino-3-(2-allyl-1H-indol-3-yl)propanoic acid

- Applications : Used in peptide-drug conjugates targeting intracellular trafficking pathways .

tert-Butoxy Variants with Modified Backbones

tert-Butoxy-2-methylpropanoic Acid Derivative

- Compound: (S)-2-Fmoc-amino-3-(4-(tert-butoxy)phenyl)-2-methylpropanoic acid

- Molecular Formula: C29H31NO5 (same as target compound)

tert-Butoxycarbonyl Cyclohexylmethylamino Phenyl Derivative

- Compound: (S)-2-Fmoc-amino-3-(4-((tert-butoxycarbonyl)(cyclohexylmethyl)amino)phenyl)propanoic acid

- Applications : Investigated as HIV-1 entry inhibitors; removal of Fmoc yields bioactive intermediates .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Table 2: Hazard Profiles

Preparation Methods

Formation of Fmoc-Acylated Intermediate

- Starting Material: The amino acid precursor (e.g., L-4-(tert-butoxy)-2,6-dimethylphenylalanine).

- Reagent: Fmoc N-hydroxysuccinimide ester (Fmoc-OSu).

- Conditions: The amino acid is reacted with Fmoc-OSu in the presence of a mild base such as sodium bicarbonate in an aqueous-organic biphasic system (e.g., acetone-water mixture).

- Procedure: The amino acid and base are stirred, followed by slow addition of Fmoc-OSu. The reaction proceeds overnight at room temperature.

- Workup: Removal of organic solvent under reduced pressure, extraction with ethyl acetate, acidification to pH ~4, washing, drying over anhydrous sodium sulfate, and concentration yield the Fmoc-acylated amino acid intermediate.

Introduction of the tert-butoxy Group

- Reagent: 2,2-dimethoxypropane (as a tert-butylating agent).

- Catalyst: Pyridinium p-toluenesulfonate (PPTS).

- Solvent: Tetrahydrofuran (THF).

- Conditions: The Fmoc-acylated intermediate is dissolved in THF, with 2,2-dimethoxypropane added in molar excess (1:1 to 1:20 ratio), along with PPTS catalyst (0.1 to 0.5 molar equivalents).

- Reaction: The mixture is refluxed for 0.5 to 50 hours depending on scale and desired conversion.

- Purification: After reaction completion, THF is removed under reduced pressure, the residue is dissolved in ethyl acetate and washed multiple times with aqueous ferric chloride solution to remove unreacted starting materials and byproducts. The organic layer is dried, filtered, concentrated, and recrystallized from ethyl acetate-sherwood oil to afford the final protected amino acid.

Advantages of This Method

- Step Economy: The method reduces the synthesis from traditional seven steps to two main reaction steps, improving operational simplicity.

- Yield: Overall isolated yields range from 55% to 77%.

- Scalability: The procedure is amenable to scale-up due to mild reaction conditions and straightforward workup.

- Purity: Use of ferric chloride washing effectively removes impurities, enhancing product purity.

- Stereochemical Integrity: Mild conditions preserve the (S)-configuration critical for biological activity.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Fmoc-Acylation | Fmoc-OSu, NaHCO3 (1:4 molar ratio) | Acetone-water | Room temperature | Overnight (~12 h) | ~70-80 |

| tert-Butoxy Group Introduction | 2,2-Dimethoxypropane (1-20 eq), PPTS (0.1-0.5 eq) | Tetrahydrofuran | Reflux | 0.5 - 50 hours | ~55-77 |

Research Findings and Notes

- The use of Fmoc-OSu as a protecting reagent is well-established for amino acid protection, providing clean reaction profiles and compatibility with peptide synthesis protocols.

- The tert-butoxy group introduction via 2,2-dimethoxypropane under acidic catalysis (PPTS) is an efficient method to protect phenolic hydroxyls or introduce bulky protecting groups on aromatic rings.

- Ferric chloride washing exploits the complexation of iron(III) with phenolic impurities, facilitating their removal and improving the final product's purity.

- The method is adapted from patented improvements that address previous synthetic challenges such as multiple steps and difficult purification.

- Analytical techniques such as HPLC and NMR are recommended for monitoring reaction progress and confirming product stereochemistry and purity.

Q & A

Q. What are the critical safety precautions for handling this compound in laboratory settings?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Essential precautions include:

- PPE : Wear safety goggles, nitrile gloves, and lab coats. Use a fume hood to minimize inhalation risks .

- Engineering controls : Ensure proper ventilation and avoid dust formation during weighing or transfer .

- Emergency protocols : For skin/eye contact, rinse immediately with water for ≥15 minutes. In case of inhalation, move to fresh air and seek medical attention .

Q. How is the Fmoc (9-fluorenylmethoxycarbonyl) group typically removed during peptide synthesis involving this compound?

The Fmoc group is cleaved under mild basic conditions, such as 20% piperidine in dimethylformamide (DMF), to avoid side reactions. This step is critical for iterative peptide chain elongation . Monitoring deprotection via UV-Vis spectroscopy (λ = 301 nm) ensures complete removal .

Q. What storage conditions are optimal for maintaining the compound's stability?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. The tert-butoxy group is sensitive to acidic conditions, so avoid exposure to trifluoroacetic acid (TFA) unless intentional deprotection is required .

Advanced Research Questions

Q. How can synthesis yields be optimized during scale-up of this compound?

- Reaction conditions : Use anhydrous 1,4-dioxane and sodium carbonate (Na₂CO₃) for Fmoc-Cl coupling at 0°C to minimize racemization .

- Purification : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) achieves >95% purity. Crystallization in ethyl acetate/hexane mixtures improves yield .

- Troubleshooting : Monitor pH during aqueous workup (target pH 8–9) to prevent premature tert-butoxy group cleavage .

Q. What analytical methods are recommended for characterizing purity and structural integrity?

- NMR : Use deuterated DMSO-d₆ or CDCl₃ for ¹H/¹³C NMR. Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and tert-butoxy quaternary carbon (δ 80–85 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 524.2) .

- HPLC : C18 column with UV detection at 254 nm quantifies impurities (<0.5% required for peptide synthesis) .

Q. How does the tert-butoxy substituent influence reactivity in peptide coupling reactions?

The bulky tert-butoxy group at the para position sterically hinders nucleophilic attack during carbodiimide-mediated couplings (e.g., EDC/HOBt). Pre-activation of the carboxylic acid (30 min at −20°C) improves coupling efficiency . Additionally, tert-butoxy enhances solubility in non-polar solvents, facilitating purification .

Q. How should researchers address discrepancies in reported toxicity data for this compound?

- In vitro assays : Perform MTT or LDH assays on mammalian cell lines (e.g., HEK293) to assess cytotoxicity. Compare results with SDS-reported LD50 values .

- Literature cross-validation : Cross-reference data from peer-reviewed journals (e.g., ) and regulatory databases (ECHA, OSHA) .

- Risk mitigation : Assume worst-case toxicity (Category 4 oral toxicity) until contradictory evidence is resolved .

Methodological Notes

- Contradictory data : While some SDS sheets report full toxicological profiles (), others note incomplete data (). Researchers should prioritize recent, peer-reviewed studies for risk assessment.

- Synthetic scalability : Pilot-scale reactions (1–10 mmol) are recommended before multi-gram synthesis to identify bottlenecks (e.g., tert-butoxy group stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.